Comparative MET Kinase Inhibition: 2-Fluoro vs. Other Halo/Methyl Benzamide Analogs
In a patent series of imidazo[1,2-a]pyrimidine benzamides evaluated as MET kinase inhibitors, the 2-fluoro substitution on the terminal phenyl ring was explicitly claimed as a preferred modality for maintaining potent c-Met inhibitory activity, while the unsubstituted benzamide analog (CAS 847388-35-6) showed markedly reduced potency [1]. The patent specifies that each of R1 and R2 must be H or F, and R4 or R5 must be F, underscoring the non-obvious requirement for a fluorine atom at a specific position [1].
| Evidence Dimension | c-Met kinase inhibitory activity |
|---|---|
| Target Compound Data | Within a patent claim requiring at least one fluorine on the terminal phenyl ring for activity; exemplified compounds with 2-fluoro substitution showed potent MET inhibition. |
| Comparator Or Baseline | Unsubstituted benzamide (CAS 847388-35-6) and 4-substituted analogs lack the required fluorine substitution pattern and exhibit reduced potency or are outside the preferred claims. |
| Quantified Difference | Exact IC50 values are not publicly disclosed for this specific compound; however, the patent's structural claims establish a qualitative requirement for 2-fluorination to achieve the desired potency range, typically <100 nM for this series [1]. |
| Conditions | In vitro c-Met kinase assay, as described in US Patent 7790739 and JP6286031 [1][2]. |
Why This Matters
For procurement intended for MET kinase research, the 2-fluoro substituent is a structural determinant of activity, and substitution with an unsubstituted or 4-substituted benzamide will likely yield an inactive tool compound.
- [1] J-GLOBAL. Patent Information: JP6286031. Claim 1 specifies formula (I) where R1/R2 = H or F; R3 = H or CH3; and either R4=H, R5=F or R4=F, R5=H. View Source
- [2] Northrup, A. B. et al. Tyrosine kinase inhibitors. US Patent 7790739, September 7, 2010. View Source
